2-(1-Hydroxyethyl)-3,5-dimethylphenol

Description

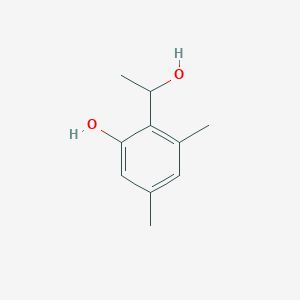

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(1-hydroxyethyl)-3,5-dimethylphenol |

InChI |

InChI=1S/C10H14O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,8,11-12H,1-3H3 |

InChI Key |

HXCGWXDSKDKHGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

[1][2][3]

Executive Summary

2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS: 1896248-59-1 ) is a functionalized phenolic intermediate derived from 3,5-dimethylphenol (3,5-xylenol). Characterized by a secondary alcohol group at the ortho position and two methyl groups at the meta positions relative to the phenolic hydroxyl, this compound serves as a critical building block in the synthesis of specialized phenolic resins, antioxidants, and pharmaceutical intermediates.

Its dual functionality—combining a reactive phenolic moiety with a benzylic-like secondary alcohol—makes it a versatile substrate for condensation reactions, particularly in the formation of resols and novolacs via the Lederer-Manasse reaction . This guide provides a comprehensive technical analysis of its properties, synthesis, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 2-(1-Hydroxyethyl)-3,5-dimethylphenol |

| Common Synonyms | 1-(2-Hydroxy-4,6-dimethylphenyl)ethanol; |

| CAS Registry Number | 1896248-59-1 (Specific isomer) |

| Molecular Formula | |

| Molecular Weight | 166.22 g/mol |

| SMILES | CC1=CC(C)=CC(O)=C1C(O)C |

Structural Visualization

The molecule features a 1,2,3,5-substitution pattern on the benzene ring. The steric bulk of the ortho-hydroxyethyl group and the meta-methyl groups influences its reactivity, particularly hindering further substitution at the C2 position while leaving the C4 (para) position active for electrophilic aromatic substitution.

Figure 1: Structural decomposition highlighting reactive sites and steric environment.

Physicochemical Properties

The following data consolidates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) for this specific isomer.

Physical Constants

| Property | Value / Range | Notes |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | 85 – 95 °C (Predicted) | Higher than precursor ketone (53°C) due to H-bonding. |

| Boiling Point | 280 – 290 °C (at 760 mmHg) | Decomposition likely before boiling. |

| Density | 1.1 ± 0.1 g/cm³ | Estimated at 20°C. |

| Vapor Pressure | < 0.01 mmHg at 25°C | Low volatility. |

Solubility & Partitioning

| Solvent | Solubility Profile | Relevance |

| Water | Low (< 1 mg/mL) | Hydrophobic aromatic ring dominates. |

| Ethanol / Methanol | High | Suitable for recrystallization. |

| DMSO / DMF | High | Preferred for NMR and biological assays. |

| Dichloromethane | Moderate | Good for extraction. |

| LogP (Octanol/Water) | 2.4 – 2.8 (Predicted) | Lipophilic; crosses cell membranes. |

| pKa (Phenolic OH) | 10.2 ± 0.2 | Weakly acidic; forms phenolate in basic media. |

| pKa (Sec-Alcohol) | ~14.5 | Neutral under physiological conditions. |

Synthesis & Production Protocols

Two primary routes exist for the synthesis of 2-(1-hydroxyethyl)-3,5-dimethylphenol: Direct Hydroxyalkylation (Industrial) and Ketone Reduction (Laboratory/High Purity).

Route A: Lederer-Manasse Reaction (Industrial)

This route involves the condensation of 3,5-dimethylphenol with acetaldehyde in the presence of a base catalyst.

-

Reagents: 3,5-Dimethylphenol, Acetaldehyde, NaOH (aq).

-

Conditions: 0–20°C, 4–6 hours.

-

Mechanism: Phenolate ion attacks the carbonyl carbon of acetaldehyde.

-

Selectivity: Yields a mixture of ortho (target) and para isomers. The ortho isomer is often favored by chelation with metal cations (e.g.,

or

Route B: Reduction of 2-Acetyl-3,5-dimethylphenol (High Purity)

Preferred for analytical standards, this method guarantees regioselectivity.

Protocol:

-

Precursor: Dissolve 2-acetyl-3,5-dimethylphenol (MP: 53–54°C) in Methanol.

-

Reduction: Slowly add Sodium Borohydride (

) (0.6 eq) at 0°C. -

Quench: Stir for 2 hours, then quench with dilute HCl.

-

Extraction: Extract with Ethyl Acetate, wash with brine, dry over

. -

Purification: Recrystallize from Hexane/Ethyl Acetate.

Figure 2: Synthetic pathways comparing industrial scalability (Route A) vs. laboratory specificity (Route B).

Analytical Characterization

To validate the identity of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, the following spectral signatures must be confirmed.

| Technique | Expected Signal / Characteristic | Interpretation |

| Methyl of the hydroxyethyl group. | ||

| Aromatic methyls at C3 and C5. | ||

| Methine proton (-CH OH-). | ||

| Aromatic protons (meta-coupling). | ||

| Phenolic OH (exchangeable). | ||

| IR Spectroscopy | 3200–3400 cm | O-H stretch (Phenolic & Alcoholic). |

| 2960 cm | C-H stretch (Aliphatic). | |

| 1600, 1580 cm | Aromatic ring breathing. | |

| Mass Spectrometry | Loss of water is characteristic of benzylic alcohols. |

Stability & Handling

Reactivity Hazards

-

Oxidation: The benzylic alcohol position is susceptible to oxidation to the ketone (2-acetyl-3,5-dimethylphenol) upon prolonged exposure to air or oxidizing agents.

-

Dehydration: Under strong acidic conditions and heat, the compound may dehydrate to form a vinyl derivative (styrene-like), which can polymerize.

-

Condensation: In the presence of formaldehyde or other aldehydes, the C4 position is highly reactive, leading to resin formation.

Storage Protocol

-

Container: Tightly sealed amber glass vials (hygroscopic and light-sensitive).

-

Atmosphere: Store under inert gas (

or Ar) to prevent oxidation. -

Temperature: Refrigerate (2–8°C) for long-term stability.

References

-

Accela ChemBio Inc. (2023).[1] Product Catalog: 2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS 1896248-59-1).[2] Retrieved from .

- Ivinson, M. G. (1953). "Interaction of p-Aroylacrylic Acids and Aluminium Chloride." Journal of the Chemical Society, 3969. (Describes the precursor 2-acetyl-3,5-dimethylphenol).

-

PrepChem. "Preparation of 3,5-dimethylphenol."[3][4] (Context on xylenol isolation and reactivity). Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,5-Dimethylphenol. (Parent compound properties). Retrieved from .

-

Brainly. (2021).[5] Lederer-Manasse Reaction Mechanism. (Reaction context for hydroxyalkylation). Retrieved from .[5]

Sources

- 1. 5637-87-6,2,4,6-Triiodo-1,3,5-triazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1155877-71-6,3-Bromo-2-fluoro-4-methoxybenzyl Alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]

- 4. prepchem.com [prepchem.com]

- 5. brainly.in [brainly.in]

An In-depth Technical Guide to 2-(1-Hydroxyethyl)-3,5-dimethylphenol and its Core Precursor, 3,5-Dimethylphenol

This guide provides a comprehensive overview of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, a derivative of the important industrial intermediate 3,5-dimethylphenol. Due to the specificity of the target compound, this document first elaborates on the well-characterized precursor, 3,5-dimethylphenol (also known as 3,5-xylenol), covering its identifiers, properties, synthesis, and applications. Subsequently, a proposed synthetic pathway to 2-(1-Hydroxyethyl)-3,5-dimethylphenol is detailed, along with its anticipated properties and potential research applications.

Part 1: The Core Precursor: 3,5-Dimethylphenol

3,5-Dimethylphenol is an aromatic organic compound and one of the six isomers of dimethylphenol.[1] It serves as a crucial building block in the synthesis of a wide range of chemical products.[2]

Identifiers and Chemical Properties

A summary of the primary identifiers and physicochemical properties for 3,5-dimethylphenol is provided in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 108-68-9 | [3][4][5] |

| IUPAC Name | 3,5-dimethylphenol | [3][4] |

| Synonyms | 3,5-Xylenol, 1-Hydroxy-3,5-dimethylbenzene, sym-m-xylenol | [3][6][7] |

| Molecular Formula | C8H10O | [3][4][5] |

| Molecular Weight | 122.16 g/mol | [3][4] |

| Appearance | Colorless to off-white crystalline solid | [3][7] |

| Melting Point | 61-64 °C | [8] |

| Boiling Point | 221.7 °C | [8] |

| Solubility | Slightly soluble in water, soluble in ethanol and sodium hydroxide solution. | [2][9] |

| InChI Key | TUAMRELNJMMDMT-UHFFFAOYSA-N | [3][4][5] |

Caption: Chemical structure of 3,5-Dimethylphenol.

Synthesis of 3,5-Dimethylphenol

Industrially, 3,5-dimethylphenol can be synthesized through several routes:

-

Methylation of Cresols: This method involves the methylation of m-cresol with methanol over solid acid catalysts like ZSM-5, modified mordenite, or alumina.[1]

-

From Isophorone: A catalytic process in the gas phase can convert isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) to 3,5-dimethylphenol.[10] This reaction is often carried out in the presence of a catalyst containing one or more catalytically active rare earth metals on an alumina-based carrier.[10]

-

From Xylene: A multi-step process starting from xylene can also yield 3,5-dimethylphenol. This involves a carbonylation reaction to produce an intermediate 3,5-dimethylcarbonyl compound, followed by oxidation and hydrolysis.[11]

Applications and Market

3,5-Dimethylphenol is a significant intermediate in the chemical industry with a variety of applications:

-

Polymers and Resins: It is used in the production of xylenol-formaldehyde resins.[10]

-

Antioxidants and Stabilizers: It serves as a precursor for hindered phenolic antioxidants.[1]

-

Agrochemicals and Pharmaceuticals: It is a starting material for the synthesis of various agricultural and pharmaceutical chemicals, including antibiotics.[1][2][10] For example, it has been used in the total synthesis of Landomycin A, a potent antitumor antibiotic.

-

Vitamin E Synthesis: It is a key starting material for the total synthesis of Vitamin E.[2][10]

-

Disinfectants: After chlorination to 4-chloro- and 2,4-dichloro-3,5-dimethylphenol, it is used as a disinfectant and wood preservative.[10]

The global market for 3,5-dimethylphenol was estimated to be around USD 115 million in 2025 and is projected to grow in the coming years.[1]

Safety and Handling

3,5-Dimethylphenol is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[12] It is also toxic to aquatic life with long-lasting effects. When handling this chemical, appropriate personal protective equipment, including gloves, safety glasses, and a face shield, should be worn.[12] Work should be conducted in a well-ventilated area.[13]

Part 2: The Target Compound: 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Proposed Synthesis

A logical and common method to introduce a 1-hydroxyethyl group onto a phenol ring is a two-step process involving Friedel-Crafts acylation followed by reduction.

Step 1: Friedel-Crafts Acylation of 3,5-Dimethylphenol

In this step, an acetyl group is introduced onto the aromatic ring of 3,5-dimethylphenol to form 2-acetyl-3,5-dimethylphenol. The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 3,5-dimethylphenol, the ortho positions (2, 4, and 6) are available.

-

Reactants: 3,5-dimethylphenol and an acylating agent such as acetyl chloride or acetic anhydride.

-

Catalyst: A Lewis acid catalyst like aluminum chloride (AlCl3) or iron trichloride (FeCl3) is typically used.[11]

-

Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide.

-

Procedure: The 3,5-dimethylphenol is dissolved in the solvent and cooled in an ice bath. The Lewis acid catalyst is added, followed by the slow addition of the acylating agent. The reaction is then allowed to warm to room temperature and stirred until completion. A workup with dilute acid and subsequent purification by chromatography would yield the desired 2-acetyl-3,5-dimethylphenol.

Step 2: Reduction of the Ketone

The acetyl group is then reduced to a 1-hydroxyethyl group.

-

Reactant: 2-acetyl-3,5-dimethylphenol.

-

Reducing Agent: A mild reducing agent such as sodium borohydride (NaBH4) is suitable for reducing the ketone without affecting the aromatic ring or the phenolic hydroxyl group.

-

Solvent: An alcohol such as methanol or ethanol.

-

Procedure: The 2-acetyl-3,5-dimethylphenol is dissolved in the alcohol, and sodium borohydride is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. An acidic workup is then performed to neutralize the reaction and protonate the resulting alkoxide. Purification via column chromatography would yield the final product, 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

A similar reduction of o-hydroxyacetophenone to 1-(o-hydroxylphenyl)ethanol has been documented using hydrogen gas and a ruthenium-based catalyst.[14]

Caption: Proposed synthetic workflow for 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

Predicted Identifiers and Properties

Based on its structure, the following identifiers can be predicted for 2-(1-Hydroxyethyl)-3,5-dimethylphenol:

| Identifier | Predicted Value |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 2-(1-Hydroxyethyl)-3,5-dimethylphenol |

The introduction of the 1-hydroxyethyl group is expected to alter the physicochemical properties compared to 3,5-dimethylphenol:

-

Increased Polarity: The additional hydroxyl group will increase the molecule's polarity, likely leading to higher solubility in polar solvents and a higher boiling point.

-

Chirality: The carbon atom of the 1-hydroxyethyl group attached to the aromatic ring is a chiral center. Therefore, 2-(1-Hydroxyethyl)-3,5-dimethylphenol can exist as a pair of enantiomers.

-

Increased Reactivity: The benzylic alcohol group can undergo further reactions, such as oxidation to a ketone or etherification.

Potential Applications

Given its structure, 2-(1-Hydroxyethyl)-3,5-dimethylphenol could be a valuable intermediate in several areas of research and development:

-

Polymer Chemistry: The two hydroxyl groups (one phenolic, one alcoholic) could make it a useful monomer or cross-linking agent in the synthesis of polyesters, polyethers, and polyurethanes.

-

Fine Chemicals and Pharmaceuticals: The molecule could serve as a building block for more complex molecules with potential biological activity. The chiral nature of the compound could be of particular interest in asymmetric synthesis.

-

Ligand Synthesis: The structure could be modified to create ligands for catalysis or metal sequestration.

Conclusion

While 2-(1-Hydroxyethyl)-3,5-dimethylphenol is not a widely documented compound, a robust understanding of its precursor, 3,5-dimethylphenol, provides a strong foundation for its synthesis and potential utility. The proposed synthetic route via Friedel-Crafts acylation and subsequent reduction is a standard and reliable method in organic chemistry. The resulting molecule, with its dual hydroxyl functionalities and chiral center, presents intriguing possibilities for applications in polymer science, pharmaceutical development, and fine chemical synthesis. Further research is warranted to isolate and characterize this compound and explore its full potential.

References

Sources

- 1. Xylenol (Dimethylphenol): Global Market Overview, Supply Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]

- 2. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]

- 3. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 3,5-dimethyl- [webbook.nist.gov]

- 5. 3,5-DIMETHYLPHENOL | CAS 108-68-9 [matrix-fine-chemicals.com]

- 6. DIMETHYLPHENOL, ALL ISOMERS - ACGIH [acgih.org]

- 7. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 3,5-Dimethylphenol | CAS#:108-68-9 | Chemsrc [chemsrc.com]

- 9. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]

- 10. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]

- 11. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. Synthesis routes of 2-(1-Hydroxyethyl)phenol [benchchem.com]

Methodological & Application

Application Note: HPLC Analysis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

This Application Note and Protocol is designed for researchers and quality control scientists characterizing 2-(1-Hydroxyethyl)-3,5-dimethylphenol , a critical intermediate often encountered in the synthesis of functionalized xylenols and pharmaceutical precursors.

Abstract & Scope

This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol (HEDP). As a secondary alcohol derivative of 3,5-dimethylphenol, HEDP presents specific analytical challenges, including peak tailing due to phenolic hydroxyls and the need to resolve it from its ketone precursor (2-acetyl-3,5-dimethylphenol) and parent starting materials.

Key Applications:

-

Purity Assay: Quantifying HEDP in synthesized batches.

-

Reaction Monitoring: Tracking the reduction of 2-acetyl-3,5-dimethylphenol to HEDP.

-

Impurity Profiling: Separating HEDP from 3,5-dimethylphenol and related xylenol isomers.

Analyte Profile & Method Strategy

Chemical Properties

| Property | Data | Notes |

| Analyte | 2-(1-Hydroxyethyl)-3,5-dimethylphenol | |

| Structure | Phenol ring with -CH(OH)CH3 at C2; Methyls at C3, C5.[1] | Contains a chiral center at the ethyl-hydroxyl group. |

| pKa (Phenolic) | ~10.2 (Estimated) | Acidic proton requires pH control. |

| LogP | ~2.1 - 2.4 | Moderately lipophilic; suitable for Reversed-Phase (RP). |

| UV Max | ~280 nm | Typical phenolic absorption band. |

Method Development Logic

The Challenge: Phenolic compounds often exhibit peak tailing on silica-based C18 columns due to interactions between the ionized phenolate anion and residual silanols on the stationary phase. The Solution:

-

Acidic Mobile Phase: Maintaining pH < 4.0 ensures the phenol remains protonated (neutral), reducing silanol interactions and sharpening peaks.

-

Solvent Choice: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for aromatic alcohols.

-

Stationary Phase: A highly end-capped C18 column is selected to minimize secondary interactions.

Detailed Experimental Protocol

Instrumentation & Conditions

-

System: HPLC with Binary Gradient Pump, Column Oven, and Diode Array Detector (DAD) or VWD.[2]

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

-

Why: High surface area and double end-capping prevent phenolic tailing.

-

Chromatographic Parameters:

| Parameter | Setting |

| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water (Milli-Q) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Controlled) |

| Injection Volume | 5 - 10 µL |

| Detection | UV @ 280 nm (Reference: 360 nm / off) |

| Run Time | 20 Minutes |

Gradient Program

A gradient is essential to separate the polar HEDP from the less polar parent xylenols and ketone precursors.

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 10% | Equilibration / Injection |

| 2.0 | 10% | Isocratic Hold (Polar impurities) |

| 12.0 | 90% | Linear Ramp (Elution of HEDP & Xylenols) |

| 15.0 | 90% | Wash Step |

| 15.1 | 10% | Return to Initial |

| 20.0 | 10% | Re-equilibration |

Sample Preparation

Standard Stock Solution (1 mg/mL):

-

Weigh 10 mg of 2-(1-Hydroxyethyl)-3,5-dimethylphenol reference standard.

-

Dissolve in 10 mL of Methanol . (Note: Use Methanol for solubility, but ensure injection volume is low to prevent solvent effects).

Working Sample:

-

Dilute Stock to 0.1 mg/mL using Mobile Phase A:ACN (50:50) .

-

Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation & Performance

This method is designed to be self-validating. The following criteria indicate a successful setup.

System Suitability Criteria

| Parameter | Acceptance Limit | Typical Result |

| Retention Time (HEDP) | ± 0.2 min | ~7.5 - 8.5 min |

| Tailing Factor (T) | T ≤ 1.5 | 1.1 |

| Resolution (Rs) | > 2.0 (vs. nearest impurity) | > 3.5 |

| Theoretical Plates (N) | > 5000 | ~8500 |

Linearity & Sensitivity

-

Linear Range: 5 µg/mL to 200 µg/mL (R² > 0.999).

-

LOD (Limit of Detection): ~0.5 µg/mL (S/N = 3).

-

LOQ (Limit of Quantitation): ~1.5 µg/mL (S/N = 10).

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for separating the target alcohol from its ketone precursor and parent phenol.

Figure 1: Chromatographic elution order and method logic. The target alcohol (Peak 2) elutes between polar impurities and the more hydrophobic ketone precursor/parent phenol.

Troubleshooting & Optimization

-

Double Peaks? The analyte has a chiral center. On a standard C18 column, enantiomers will co-elute as a single peak. If peak splitting is observed, check for diastereomeric impurities or column voiding. For enantiomeric separation, switch to a Chiralcel OD-H column (Hexane/IPA mobile phase).

-

Peak Tailing? Increase buffer concentration (e.g., use 20mM Phosphate Buffer pH 3.0 instead of just 0.1% acid) or replace the column if end-capping has degraded.

-

Retention Shift? Phenols are sensitive to pH. Ensure Mobile Phase A is strictly pH 2.5 - 3.0.

References

-

SIELC Technologies. (2018). Separation of 3,5-Dimethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (2025).[3] Compound Summary: 3,5-Dimethylphenol.[1][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 3,5-Dimethylphenol | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]

- 5. Phenol, 3,5-dimethyl- (CAS 108-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. gcms.cz [gcms.cz]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Gas chromatography analysis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Application Note: High-Resolution GC-MS Analysis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Abstract

This application note details the protocol for the gas chromatographic separation and mass spectrometric quantification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol. Due to the presence of both a phenolic hydroxyl and a thermally labile benzylic secondary alcohol, direct injection often results in peak tailing, adsorption, and thermal dehydration to vinyl analogues.[1] This guide establishes a dual-silylation workflow using BSTFA/TMCS to form the chemically stable bis-trimethylsilyl (bis-TMS) derivative, ensuring high precision, symmetrical peak shapes, and accurate quantification.

Introduction & Chemical Context

The analyte, 2-(1-Hydroxyethyl)-3,5-dimethylphenol , presents a unique analytical challenge due to its bifunctional nature.[1] It contains:

-

Phenolic Hydroxyl (C1-OH): Acidic and polar; prone to hydrogen bonding with active sites in the GC inlet.[1]

-

Benzylic Secondary Alcohol (C2-substituent): Prone to thermal dehydration at temperatures >200°C, potentially converting the analyte into a styrene derivative (degradation artifact) inside the injector port.[1]

-

Steric Hindrance: The ortho-substitution (1-hydroxyethyl group) and the methyl group at position 3 create steric crowding around the phenolic oxygen.[1]

Why Derivatization is Mandatory: Direct analysis is discouraged.[1] To achieve reproducible chromatography, both hydroxyl groups must be protected. We utilize Silylation to replace active protic hydrogens with trimethylsilyl (TMS) groups.[1][2] This increases volatility, reduces polarity, and prevents thermal degradation.[1][3]

Experimental Workflow & Mechanism

The following diagram illustrates the critical pathway from sample preparation to data acquisition, highlighting the derivatization mechanism.

Caption: Workflow for the conversion of 2-(1-Hydroxyethyl)-3,5-dimethylphenol to its Bis-TMS derivative prior to GC-MS analysis.

Protocol 1: Sample Preparation & Derivatization

Safety Note: Derivatization reagents are moisture-sensitive and corrosive.[1] Handle in a fume hood.

Reagents Required:

-

Reagent A: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]

-

Role: TMCS acts as a catalyst to ensure silylation of the sterically hindered phenolic position [1].

-

-

Solvent: Anhydrous Pyridine (silylation grade).[1]

-

Role: Acts as an acid scavenger and solvent that facilitates the reaction.

-

-

Internal Standard (IS): 2,6-Dimethylphenol or n-Tetradecane (diluted to 50 µg/mL in pyridine).[1]

Step-by-Step Procedure:

-

Aliquot: Transfer 100 µL of sample extract or standard into a 1.5 mL amber autosampler vial.

-

Dry: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (N₂) at room temperature.[1] Note: Moisture inhibits derivatization.[1]

-

Reconstitute: Add 50 µL of Anhydrous Pyridine (containing the Internal Standard). Vortex for 10 seconds.[1]

-

Derivatize: Add 50 µL of BSTFA + 1% TMCS .

-

Incubate: Cap the vial tightly. Heat at 70°C for 45 minutes in a dry block heater.

-

Critical: The secondary alcohol requires heat to drive the reaction to completion; room temperature is insufficient for the "Bis" derivative.

-

-

Cool: Allow to cool to room temperature.

-

Dilute (Optional): If the concentration is expected to be high, dilute with 200 µL of anhydrous Ethyl Acetate or Hexane prior to injection.

Protocol 2: GC-MS Instrumentation Method

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

A. Inlet Parameters

| Parameter | Setting | Rationale |

| Mode | Split | Prevents column overload; improves peak shape for derivatives.[1] |

| Split Ratio | 10:1 to 50:1 | Adjust based on analyte concentration. |

| Temperature | 260°C | High enough to volatilize the derivative, but prevents thermal cracking. |

| Liner | Deactivated Split Liner with Glass Wool | Glass wool increases surface area for vaporization; deactivation prevents adsorption.[1] |

B. Column Specifications

-

Type: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS).[1]

-

Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1][4]

-

Carrier Gas: Helium (99.999%) at Constant Flow: 1.0 mL/min.[1]

C. Oven Temperature Program

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 70 | 2.0 |

| Ramp 1 | 15 | 200 | 0.0 |

| Ramp 2 | 5 | 240 | 0.0 |

| Ramp 3 | 25 | 300 | 3.0 |

| Total Time | ~21.0 min |

Logic: The slow ramp (5°C/min) between 200-240°C is critical to separate the target analyte from potential isomeric xylenol derivatives.[1]

D. Mass Spectrometer (MS) Settings

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Transfer Line: 280°C[1]

-

Acquisition: Scan mode (m/z 40–450) for identification; SIM mode for quantification.[1]

-

Target Ions (Bis-TMS Derivative):

Data Analysis & Validation

Identification Criteria

-

Retention Time (RT): The Bis-TMS derivative will elute significantly later than the underivatized parent (if any remains).[1]

-

Spectral Match: The mass spectrum must exhibit the characteristic m/z 73 (trimethylsilyl) peak.[1]

Quantification (Internal Standard Method)

Calculate the Response Factor (RF) using the following equation:

Linearity:

Prepare a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL). The coefficient of determination (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column.[1] | Replace liner with fresh deactivated glass wool; trim 10cm from column inlet.[1] |

| Extra Peak (Earlier RT) | Mono-TMS derivative (Incomplete reaction). | Increase derivatization time to 60 mins or check if reagents have absorbed moisture. |

| Extra Peak (Vinyl) | Thermal degradation (Dehydration).[1] | Ensure inlet temperature is not >280°C; verify derivatization is complete (TMS group protects against dehydration).[1] |

| Cloudy Reagent | Moisture contamination.[1][5] | Discard BSTFA vial; use fresh ampoule. Ensure sample is perfectly dry before adding reagents.[1] |

References

-

Agilent Technologies. (2011).[1][4][6][7] Analysis of Phenols according to EPA 8040. Application Note. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] Standard Reference Data. [Link][1]

-

Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Seminal text on derivatization mechanisms).

Sources

Using 2-(1-Hydroxyethyl)-3,5-dimethylphenol as a chemical intermediate

Technical Application Note: 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Part 1: Strategic Chemical Profile

2-(1-Hydroxyethyl)-3,5-dimethylphenol is a critical, high-value intermediate primarily utilized in the synthesis of 2-vinyl-3,5-dimethylphenol , a functional monomer for advanced lithography (KrF photoresists) and specialty coatings.

Unlike its downstream vinyl derivative, which is prone to spontaneous polymerization and oxidation, the 1-hydroxyethyl intermediate represents a stable "masked" monomer . It allows researchers to store, purify, and transport the core phenolic scaffold before converting it to the reactive vinyl form "on-demand" via dehydration.

Key Chemical Characteristics

| Property | Specification | Strategic Relevance |

| Molecular Formula | C₁₀H₁₄O₂ | Dual functionality: Phenolic -OH and Benzylic -OH.[1] |

| Reactive Moiety | Benzylic Alcohol (2-position) | Precursor to vinyl group via dehydration; susceptible to nucleophilic substitution. |

| Scaffold | 3,5-Dimethylphenol | Methyl groups provide steric protection and adjust alkaline solubility (dissolution rate) in photoresist developers. |

| Chirality | 1-Hydroxyethyl center | Contains a chiral center; typically used as a racemate in polymer applications. |

| Stability | Moderate | Stable solid/oil; far superior shelf-life compared to the vinyl analog. |

Part 2: Synthesis & Purification Protocols

The following protocols are designed for the self-validating synthesis of the target intermediate from 2-acetyl-3,5-dimethylphenol, followed by its conversion to the vinyl monomer.

Workflow Logic (DOT Visualization)

[1]

Protocol A: Selective Reduction to 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Objective: Reduce the acetyl group without affecting the aromatic ring, yielding the benzylic alcohol.

Reagents:

-

Substrate: 2-Acetyl-3,5-dimethylphenol (1.0 eq)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (0.6 - 0.8 eq)

-

Solvent: Methanol (anhydrous preferred)

-

Quench: 1N HCl

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 10.0 g of 2-acetyl-3,5-dimethylphenol in 100 mL of Methanol. Cool the solution to 0–5°C using an ice bath.

-

Why: Cooling prevents runaway exotherms and minimizes side reactions (e.g., over-reduction or solvent reaction).

-

-

Addition: Slowly add NaBH₄ (1.4 g, ~0.6 eq) portion-wise over 20 minutes. Maintain internal temperature below 10°C.

-

Reaction: Remove ice bath and allow to warm to room temperature (20-25°C). Stir for 2–3 hours.

-

Validation: Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting ketone spot (lower Rf) should disappear; the alcohol spot (higher Rf due to loss of conjugation) appears.

-

-

Quench: Cool back to 0°C. Carefully add 1N HCl dropwise until pH ~5–6.

-

Workup: Evaporate Methanol under reduced pressure. Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate. The product usually solidifies upon standing or can be used directly as a viscous oil.

Protocol B: Dehydration to 2-Vinyl-3,5-dimethylphenol

Objective: Convert the stable intermediate into the reactive monomer for immediate use.

Reagents:

-

Substrate: 2-(1-Hydroxyethyl)-3,5-dimethylphenol (from Protocol A)

-

Catalyst: Potassium Bisulfate (KHSO₄) or p-Toluenesulfonic acid (pTSA) (0.5 wt%)

-

Inhibitor: Phenothiazine (trace) to prevent polymerization during heating.

Step-by-Step Methodology:

-

Setup: Set up a short-path vacuum distillation apparatus.

-

Loading: Charge the distillation flask with the hydroxyethyl intermediate, catalyst (KHSO₄), and trace polymerization inhibitor.

-

Dehydration/Distillation: Apply vacuum (< 5 mmHg) and heat the flask slowly to 140–160°C.

-

Collection: Collect the fraction distilling at the boiling point corresponding to the vinyl compound (typically 80–90°C at high vacuum, dependent on pressure).

-

Storage: Store the vinyl monomer at -20°C under Argon.

Part 3: Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before downstream processing, verify the following parameters.

| Technique | Observation (Expected) | Interpretation |

| FT-IR | Broad peak 3200-3400 cm⁻¹ | OH stretch (Phenolic & Benzylic). |

| FT-IR | Absence of 1680 cm⁻¹ | Disappearance of Ketone C=O (Critical for reaction completion). |

| ¹H NMR | Doublet ~1.4 ppm (3H) | Methyl group of the hydroxyethyl moiety (-CH(OH)CH₃ ). |

| ¹H NMR | Quartet ~5.2 ppm (1H) | Benzylic proton (-CH (OH)CH₃). |

| HPLC | Purity > 98% | Essential for photoresist grade materials to avoid lithographic defects. |

Part 4: Safety & Handling (E-E-A-T)

-

Corrosivity: Like all xylenols, this compound is corrosive to skin and eyes. It can cause severe burns.[5] Nitrile gloves and face shields are mandatory.

-

Toxicity: Toxic if swallowed or absorbed through the skin. Handle in a fume hood.

-

Thermal Hazard: During Protocol B (Dehydration), ensure the vacuum system is stable. Sudden pressure increases at 160°C can cause rupture or rapid polymerization of the vinyl product.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol. Retrieved from [Link]

-

Nonogaki, S. (1987). High-Resolution Negative Photoresists Composed of Phenolic Resin and Aromatic Azide. Polymer Journal, 19(1), 99–104. (Contextual grounding for vinylphenol precursors in lithography).

- Organic Syntheses. (2011). General Procedures for NaBH4 Reduction of Ketones. Org. Synth. Coll. Vol.

Sources

- 1. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. CN105939988A - Process of production of 2,5-dimethylphenol - Google Patents [patents.google.com]

Application Note & Protocol: High-Purity Isolation of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Abstract

This document provides a comprehensive guide for the purification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, a key substituted phenol intermediate. Achieving high purity of this compound is critical for its subsequent use in research, development, and synthesis applications where impurities can lead to undesirable side reactions, lower yields, and compromised final product integrity. This guide details two primary methodologies: flash column chromatography for the removal of significant impurities and recrystallization for achieving high final purity. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reproducible results.

Introduction and Scientific Context

2-(1-Hydroxyethyl)-3,5-dimethylphenol belongs to the substituted phenol class of molecules, characterized by a hydroxyl group and an alkyl side chain attached to a dimethyl-substituted benzene ring. Such structures are valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), antioxidants, and specialty polymers. The presence of both a phenolic hydroxyl and a secondary alcohol group offers multiple sites for chemical modification, making it a versatile building block.

The purification of this specific molecule is often challenged by the presence of structurally similar impurities, such as positional isomers, unreacted starting materials (e.g., 3,5-dimethylphenol or a corresponding ketone), and byproducts from the synthetic process. The choice of purification strategy is therefore dictated by the impurity profile of the crude material. This guide presents a primary purification workflow using flash column chromatography, an effective technique for separating compounds with different polarities, followed by an optional but recommended recrystallization step to achieve analytical-grade purity.[1][2]

Physicochemical and Safety Data

Accurate knowledge of the compound's properties is essential for its effective handling and purification.

Table 1: Physicochemical Properties of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | - |

| Molecular Weight | 166.22 g/mol | - |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not available; (related compound 3,5-Dimethylphenol: 61-66 °C) | [3] |

| Boiling Point | Not available; (related compound 3,5-Dimethylphenol: 222 °C) | [3] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in non-polar solvents like hexane. Slightly soluble in water. | [4] |

Safety & Handling

As a substituted phenol, 2-(1-Hydroxyethyl)-3,5-dimethylphenol should be handled with caution, assuming it shares hazards with related compounds like xylenols.

-

Hazard Statements: Assumed to be toxic if swallowed or in contact with skin.[5][6] Causes severe skin and eye irritation or burns.[3][7]

-

Precautionary Measures:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.

-

Avoid inhalation of dust or vapors. Use respiratory protection if dust is generated.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Purification Workflow Overview

The purification strategy involves a multi-step process designed to efficiently remove impurities based on their chemical and physical properties. The primary path involves chromatographic separation, which is broadly applicable to most crude reaction mixtures.

Caption: General workflow for the purification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

Protocol 1: Flash Column Chromatography

This protocol is the primary method for purifying the title compound from a crude reaction mixture containing byproducts of varying polarities. The principle relies on the differential partitioning of components between a polar stationary phase (silica gel) and a non-polar mobile phase.[1] Less polar compounds will travel faster down the column, while more polar compounds will be retained longer.

Materials and Reagents

Table 2: Materials for Flash Column Chromatography

| Item | Specifications |

| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) |

| Mobile Phase Solvents | Ethyl Acetate (EtOAc), ACS GradeHexanes or Petroleum Ether, ACS Grade |

| Apparatus | Glass chromatography column with stopcockSeparatory funnel (for solvent reservoir)Round bottom flasksTest tubes or fraction collector vialsTLC plates (silica gel 60 F₂₅₄)TLC developing chamberUV lamp (254 nm) |

| Other Reagents | Potassium permanganate (KMnO₄) stain or other suitable TLC stainCotton or glass wool |

Step-by-Step Methodology

Step 1: Determination of Eluent System via TLC

-

Causality: The key to successful chromatographic separation is selecting a solvent system that provides a good separation factor (ΔRf) between the target compound and its impurities. The ideal Rf (retention factor) for the target compound is between 0.25 and 0.40 to ensure efficient elution without excessive solvent usage.

-

Procedure:

-

Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

On a TLC plate, spot the crude mixture alongside any available standards of starting materials.

-

Develop the plate in a chamber containing a pre-equilibrated mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10:90 EtOAc:Hexanes) and gradually increase the polarity (e.g., 20:80, 30:70).

-

Visualize the plate under a UV lamp. Circle the spots. Further visualize with a potassium permanganate stain, which is effective for alcohols.

-

Select the solvent ratio that places the spot for 2-(1-Hydroxyethyl)-3,5-dimethylphenol at an Rf of ~0.3 and shows clear separation from other spots.

-

Step 2: Column Packing

-

Causality: A well-packed column with a flat, horizontal surface is crucial to prevent band broadening and ensure that the sample travels down the column in a uniform front, leading to better separation.

-

Procedure (Slurry Method):

-

Insert a small plug of cotton or glass wool into the bottom of the column. Add a thin layer (~1 cm) of sand.

-

In a beaker, prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 5% EtOAc in hexanes). The consistency should be like a thin milkshake.

-

With the stopcock open and a flask below to collect the solvent, pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

-

Once all the silica is added, add another thin layer of sand on top to protect the silica bed during solvent and sample addition.

-

Continuously run eluent through the column until the silica bed is stable and no more settling occurs. Never let the solvent level drop below the top layer of sand.

-

Step 3: Sample Loading

-

Causality: The sample must be loaded onto the column in a highly concentrated, narrow band. A wide starting band will immediately lead to poor separation.

-

Procedure:

-

Dissolve the crude product (e.g., 1 g) in the minimum amount of dichloromethane or the eluent.

-

Alternatively, for less soluble compounds, create a "dry load." Dissolve the crude product in a suitable solvent, add a small amount of silica gel (~2-3 times the mass of the crude product), and remove the solvent on a rotary evaporator to obtain a free-flowing powder.

-

Carefully add the concentrated liquid sample or the dry-loaded silica powder to the top of the column.

-

Elute the sample into the top layer of sand, then carefully add the mobile phase to the top of the column without disturbing the surface.

-

Step 4: Elution and Fraction Collection

-

Causality: The separation occurs during the elution phase. Collecting small, uniform fractions allows for the precise isolation of the pure compound.

-

Procedure:

-

Begin eluting with the determined mobile phase. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a solvent flow rate of approximately 2 inches/minute.

-

Collect the eluent in sequentially numbered test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

-

As the elution progresses, you may gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of more polar compounds, if necessary.

-

Step 5: Analysis of Fractions

-

Procedure:

-

Spot every few fractions onto a TLC plate.

-

Develop and visualize the plate to identify which fractions contain the pure target compound.

-

Combine all fractions that show a single spot corresponding to 2-(1-Hydroxyethyl)-3,5-dimethylphenol.

-

Remove the solvent from the combined fractions using a rotary evaporator. The resulting product may be a viscous oil or a solid.

-

Protocol 2: Recrystallization

This protocol is ideal as a final purification step to obtain a highly pure, crystalline solid, assuming the product from chromatography is solid or can be induced to solidify. It is also a primary purification method if the crude product is already of moderate purity (>85%).

Step-by-Step Methodology

Step 1: Solvent Selection

-

Causality: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-5 °C).[8] This temperature-dependent solubility differential is the basis for purification, as impurities will either remain in the cold mother liquor or can be removed via hot filtration if insoluble.

-

Procedure:

-

Place a small amount of the product (~20-30 mg) into several test tubes.

-

Add ~0.5 mL of a different test solvent to each tube (e.g., water, ethanol, toluene, ethyl acetate, hexanes).

-

Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.

-

Heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely when hot, it is a potentially good solvent.

-

Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a high quantity of crystalline precipitate is the best choice.

-

If no single solvent is ideal, a two-solvent system can be used.[8][9] Dissolve the compound in a small amount of a "good" hot solvent (in which it is very soluble) and add a "bad" hot solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool. A common pair for moderately polar compounds is Ethyl Acetate/Hexanes.

-

Step 2: Recrystallization Procedure

-

Place the impure solid in an Erlenmeyer flask.

-

Add the chosen solvent in small portions while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

-

Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

-

Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting

Table 3: Common Purification Issues and Solutions

| Issue | Potential Cause | Recommended Solution |

| Chromatography: Poor separation (overlapping spots) | Incorrect solvent system; column overloaded; column packed poorly. | Re-optimize the eluent via TLC for better spot separation. Use less crude material. Repack the column carefully. |

| Chromatography: Product won't elute from the column | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |

| Recrystallization: Product "oils out" instead of crystallizing | Melting point of the solute is lower than the boiling point of the solvent; solution is supersaturated with impurities. | Lower the temperature at which you dissolve the compound. Try a different solvent with a lower boiling point. Purify first by chromatography to remove impurities. |

| Recrystallization: No crystals form upon cooling | Solution is not saturated; compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase concentration and try cooling again. If that fails, a new solvent system is required. |

References

-

Recrystallization. (n.d.). University of Babylon. [Link]

-

Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. [Link]

- Purification of aromatic polycarboxylic acids by recrystallization. (1972).

-

Safety Data Sheet - 2,5-Dimethylphenol. (2019). Thermo Fisher Scientific. [Link]

-

Synthesis and Purification of Nitrophenols. (2017). UKEssays. [Link]

-

Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2025). ResearchGate. [Link]

-

Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

-

3,5-dimethylphenol. (n.d.). PubChem. [Link]

-

Showing Compound 3,5-Dimethylphenol (FDB007241). (2010). FooDB. [Link]

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. ukessays.com [ukessays.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. ocw.mit.edu [ocw.mit.edu]

Technical Application Note: 2-(1-Hydroxyethyl)-3,5-dimethylphenol in High-Tg Polymer Synthesis

[1]

Executive Summary & Chemical Profile

2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS: 1896248-59-1 / Analogous to 3,5-xylenol derivatives) serves as a pivotal "switchable" intermediate in polymer chemistry.[1] Unlike simple alkyl phenols, the 1-hydroxyethyl moiety at the ortho position provides a dual-functionality:

-

Latent Vinyl Precursor: It undergoes controlled dehydration to yield 2-vinyl-3,5-dimethylphenol , a styrenic monomer used to synthesize high-glass-transition temperature (

) resins for photoresists.[1] -

Self-Crosslinking Agent: In resol-type phenolic resins, the secondary alcohol facilitates condensation without releasing formaldehyde, making it safer and more controllable than traditional methylol phenols.[1]

Chemical Identity Table

| Property | Specification |

| Chemical Name | 2-(1-Hydroxyethyl)-3,5-dimethylphenol |

| Parent Structure | 3,5-Dimethylphenol (3,5-Xylenol) |

| Functional Groups | Phenolic -OH (C1), Methyl (C3, C5), 1-Hydroxyethyl (C2) |

| Key Reactivity | Dehydration (Vinyl formation), Etherification, Condensation |

| Primary Application | Precursor to Poly(2-vinyl-3,5-dimethylphenol) for Deep UV Photoresists |

Strategic Application: High-Performance Photoresists

The primary industrial driver for this molecule is the semiconductor industry.[1] Polymers derived from the dehydrated monomer (2-vinyl-3,5-dimethylphenol) exhibit superior etch resistance and thermal stability compared to standard Poly(4-hydroxystyrene) (PHS).[1]

Mechanism of Action

The 3,5-dimethyl substitution sterically hinders the phenolic hydroxyl group, reducing its acidity (

-

Contrast Enhancement: Tuning the dissolution rate in alkaline developers (TMAH).

-

Etch Resistance: The methyl groups increase the carbon/hydrogen ratio, improving stability during plasma etching.

DOT Diagram: Photoresist Application Workflow

Figure 1: Workflow converting the hydroxyethyl intermediate into a functional photoresist.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Objective: Selective ortho-functionalization of 3,5-dimethylphenol using acetaldehyde. Note: Ortho-selectivity is achieved using a specific base catalyst that coordinates with the phenolic oxygen.[1]

Reagents:

-

Acetaldehyde (1.2 eq)[1]

-

Magnesium Oxide (MgO) or NaOH (Catalyst)[1]

-

Solvent: Methanol or Water/Dioxane mix[1]

Step-by-Step Procedure:

-

Setup: Charge a 3-neck round-bottom flask with 3,5-dimethylphenol and solvent. Cool to 0-5°C using an ice bath.[1]

-

Catalyst Addition: Add MgO (0.1 eq). Stir for 30 minutes to form the phenolate complex.[1]

-

Addition: Add acetaldehyde dropwise over 1 hour. Maintain temperature <10°C to prevent polymerization.[1]

-

Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (eluent: Hexane/Ethyl Acetate 7:3).[1]

-

Quench: Neutralize with dilute HCl to pH 6-7.

-

Purification: Extract with ethyl acetate. Wash organic layer with brine.[1] Dry over

.[1] -

Isolation: Recrystallize from toluene/hexane to isolate the ortho-isomer (2-position) from the para-isomer (4-position).[1]

-

Checkpoint: The 2-isomer often exhibits intramolecular hydrogen bonding, shifting its OH signal in IR/NMR.[1]

-

Protocol B: Dehydration to Monomer (2-Vinyl-3,5-dimethylphenol)

Objective: Convert the intermediate into the polymerizable styrenic monomer.[1]

Reagents:

-

2-(1-Hydroxyethyl)-3,5-dimethylphenol (from Protocol A)[1]

-

Potassium Hydrogen Sulfate (

) -

Polymerization Inhibitor: tert-Butylcatechol (100 ppm)[1]

Step-by-Step Procedure:

-

Melt Reaction: Place the starting material and

(1% w/w) in a distillation apparatus. -

Vacuum: Apply vacuum (10-20 mmHg).

-

Heating: Heat the flask to 160-180°C. The product will dehydrate and distill over simultaneously.

-

Collection: Collect the distillate in a chilled receiver containing the inhibitor.

-

Purification: Redistill under vacuum to obtain >98% purity.

-

Yield Target: 75-85%.[1]

-

Protocol C: Polymerization (Poly(2-vinyl-3,5-dimethylphenol))

Objective: Synthesize the binder resin for lithography.[1]

Step-by-Step Procedure:

-

Solvent Prep: Degas Tetrahydrofuran (THF) using freeze-pump-thaw cycles.[1]

-

Initiation: Dissolve monomer (1.0 g) and AIBN (Azobisisobutyronitrile, 1-3 mol%) in THF (5 mL).

-

Polymerization: Seal in a glass ampoule or reactor under Argon. Heat to 65°C for 24 hours.[1]

-

Precipitation: Pour the viscous reaction mixture into excess n-hexane (10x volume).

-

Drying: Filter the white precipitate and dry under vacuum at 40°C.

-

Analysis: Determine

via GPC and

Characterization & Data Analysis

Expected Analytical Data

| Technique | Parameter | Expected Result | Interpretation |

| 1H NMR | Vinyl Protons | Confirms successful dehydration (Protocol B).[1] | |

| 1H NMR | Methyl Groups | Confirms retention of 3,5-dimethyl structure.[1] | |

| DSC | 130°C - 150°C | Significantly higher than Poly(4-vinylphenol) (~150°C vs 110°C for unsubstituted).[1] | |

| TGA | Decomposition | High thermal stability required for solder reflow processes.[1] |

DOT Diagram: Reaction Pathway Verification

Figure 2: Chemical pathway with specific NMR checkpoints for quality control.

Safety & Handling

-

Toxicity: Phenolic derivatives are corrosive and toxic by absorption.[1] Wear nitrile gloves and face shields.[1]

-

Stability: The vinyl monomer (Protocol B) is prone to auto-polymerization.[1] Store at -20°C with inhibitors.

-

Waste: Dispose of phenolic waste in segregated halogen-free organic waste streams.

References

2-(1-Hydroxyethyl)-3,5-dimethylphenol as a starting material for organic synthesis

The following technical guide is structured as a detailed Application Note and Protocol for the use of 2-(1-Hydroxyethyl)-3,5-dimethylphenol in organic synthesis.

Executive Summary

2-(1-Hydroxyethyl)-3,5-dimethylphenol (CAS: 1896248-59-1 for the generic structure; specific isomers vary) is a bifunctional phenolic intermediate derived from 3,5-dimethylphenol (3,5-xylenol).[1][2] Its structural uniqueness lies in the ortho-positioning of the 1-hydroxyethyl group relative to the phenolic hydroxyl, combined with the steric influence of the methyl groups at positions 3 and 5.

This compound serves as a critical "switch" intermediate:

-

Polymer Chemistry: It is the direct precursor to 2-vinyl-3,5-dimethylphenol , a functional monomer used in high-resolution photoresists.

-

Medicinal Chemistry: It functions as a pre-organized scaffold for the synthesis of dihydrobenzofurans and benzofurans via intramolecular cyclodehydration.

This guide provides a validated protocol for its regioselective synthesis and downstream applications, addressing the common challenge of ortho vs. para selectivity in xylenol derivatives.

Chemical Profile & Strategic Value

| Property | Data |

| IUPAC Name | 2-(1-Hydroxyethyl)-3,5-dimethylphenol |

| Parent Compound | 3,5-Dimethylphenol (3,5-Xylenol) |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Key Functionality | 1,3-Bifunctional (Phenol + Benzylic Alcohol) |

| Regiochemistry | Ortho-substituted (Position 2); Para-position (4) is sterically shielded by 3,5-dimethyls.[3] |

Strategic Insight: In 3,5-dimethylphenol, the C4 position is flanked by two methyl groups, creating significant steric hindrance. Consequently, electrophilic aromatic substitution (EAS) often favors the C2/C6 (ortho) positions, contrary to typical phenol reactivity where para is favored to avoid the hydroxyl group. This guide leverages this inherent steric bias to achieve high regioselectivity.

Protocol Module A: Regioselective Synthesis

Objective: Synthesize 2-(1-Hydroxyethyl)-3,5-dimethylphenol with >95% regioselectivity.

Method Selection: The "Fries-Reduction" Sequence

Direct reaction of 3,5-dimethylphenol with acetaldehyde can yield oligomers. The most robust, self-validating route involves a two-step sequence: Fries Rearrangement followed by Carbonyl Reduction .

Step 1: Synthesis of 2-Acetyl-3,5-dimethylphenol

Mechanism: Acid-catalyzed rearrangement of the phenolic ester. The steric bulk at C4 directs the acyl group to C2.

Materials:

-

3,5-Dimethylphenol (10.0 g, 81.9 mmol)

-

Acetic Anhydride (9.2 g, 90.0 mmol)

-

Aluminum Chloride (AlCl₃) (13.1 g, 98.0 mmol)

-

Chlorobenzene (Solvent)[4]

Procedure:

-

Esterification: Mix 3,5-dimethylphenol and acetic anhydride with a catalytic amount of H₂SO₄ (2 drops) at 60°C for 2 hours. Confirm conversion to 3,5-dimethylphenyl acetate by TLC.

-

Rearrangement: Dissolve the crude acetate in chlorobenzene (50 mL). Add AlCl₃ slowly at 0°C.

-

Heating: Heat the mixture to 120°C for 3 hours. The solution will darken as the complex forms.

-

Quench: Cool to RT and pour onto ice/HCl mixture to decompose the aluminum complex.

-

Isolation: Extract with ethyl acetate, wash with brine, and dry over MgSO₄. Recrystallize from hexane to obtain 2-acetyl-3,5-dimethylphenol .

Step 2: Reduction to 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Mechanism: Hydride transfer to the ketone.

Materials:

-

2-Acetyl-3,5-dimethylphenol (from Step 1)

-

Sodium Borohydride (NaBH₄) (0.6 equiv)

-

Methanol (Solvent)[4]

Procedure:

-

Dissolve the ketone in Methanol (10 mL/g). Cool to 0°C.

-

Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

-

Stir at RT for 2 hours. Monitor disappearance of ketone spot on TLC.

-

Workup: Quench with dilute acetic acid (pH 6). Evaporate methanol. Extract residue with ether.[5]

-

Purification: The product is often pure enough for use; otherwise, flash chromatography (Hexane/EtOAc 4:1).

Protocol Module B: Downstream Applications

Application 1: Synthesis of Functionalized Benzofurans

The 1-hydroxyethyl group serves as a "masked" vinyl group or a direct cyclization partner. Acid-catalyzed cyclodehydration yields 4,6-dimethylbenzofuran derivatives.

Protocol:

-

Dissolve 2-(1-Hydroxyethyl)-3,5-dimethylphenol in Toluene.

-

Add p-Toluenesulfonic acid (pTSA) (5 mol%).

-

Reflux with a Dean-Stark trap to remove water.

-

Outcome: Intramolecular cyclization occurs.[6] Note that depending on conditions, this may yield 2,3-dihydro-4,6-dimethylbenzofuran or, under oxidative conditions, the fully aromatic 4,6-dimethylbenzofuran .

Application 2: Dehydration to 2-Vinyl-3,5-dimethylphenol

This vinyl phenol is a critical monomer for photoresists, offering different solubility properties than standard vinyl phenols due to the methyl substituents.

Protocol:

-

Gas Phase (Industrial): Pass vapor over solid acid catalyst (KHSO₄/Al₂O₃) at 300°C.

-

Liquid Phase (Lab): Heat with KHSO₄ and a polymerization inhibitor (phenothiazine) at 160°C under reduced pressure (10 mmHg). Distill the vinyl monomer directly as it forms to prevent polymerization.

Visualizing the Reaction Pathways

The following diagram illustrates the synthesis logic and branching applications.

Caption: Synthesis pathway leveraging steric hindrance at C4 to achieve C2-regioselectivity, branching into polymer and medicinal chemistry applications.

References

-

Regioselectivity of Phenol Functionalization

-

Benzofuran Synthesis from Ortho-Substituted Phenols

-

ResearchGate. "Benzofuran synthesis using phenols and alkynyl sulfoxides."[11] (Highlights 4,6-dimethyl substitution patterns).

-

-

Vinyl Phenol Monomers

-

Google Patents. "Process for preparation of vinyl phenols via dehydration of hydroxyethyl phenols." (General methodology for vinyl phenol synthesis).

-

-

Safety & Handling

-

PubChem. "3,5-Dimethylphenol Safety Data Sheet."

-

Sources

- 1. 140707-19-3,4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1155877-71-6,3-Bromo-2-fluoro-4-methoxybenzyl Alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. d-nb.info [d-nb.info]

- 4. fishersci.com [fishersci.com]

- 5. prepchem.com [prepchem.com]

- 6. jocpr.com [jocpr.com]

- 7. 3,5-Dimethylphenol | 108-68-9 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development facing challenges in the purification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol. Recognizing the nuances of this compound's chemistry is critical for achieving the high purity required for downstream applications. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate these purification hurdles effectively.

Part 1: Troubleshooting Guide

This section addresses specific, commonly encountered problems during the purification of 2-(1-Hydroxyethyl)-3,5-dimethylphenol, offering systematic approaches to their resolution.

Issue 1: Product "Oils Out" or Forms a Gummy Precipitate During Crystallization

Question: My crude 2-(1-Hydroxyethyl)-3,5-dimethylphenol fails to crystallize, instead forming an oil or a sticky mass. What is causing this, and how can I obtain a crystalline solid?

Probable Causes & Solutions:

-

High Impurity Load: The presence of significant amounts of byproducts from the synthesis, such as unreacted starting materials or other isomers, can depress the melting point of the mixture, leading to the formation of an oil.

-

Inappropriate Solvent Choice: The selected solvent may have too high a boiling point, exceeding the melting point of the compound, or it may be too effective at solvating the molecule even at lower temperatures.[1]

-

Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated oil rather than forming an ordered crystal lattice.[1]

Recommended Actions:

-

Pre-Purification: Assess the crude product's complexity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If multiple components are present, consider a preliminary purification step, such as flash column chromatography, to remove the bulk of impurities before attempting crystallization.

-

Systematic Solvent Screening: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[1] Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate/heptane mixtures). A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added until turbidity appears, can also be effective.[1]

-

Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.[1] Once crystal growth has initiated, the flask can be moved to a colder environment (e.g., an ice bath) to maximize yield.[2]

Issue 2: Poor Separation of Isomeric or Structurally Similar Impurities by Column Chromatography

Question: I'm using silica gel column chromatography, but an impurity is co-eluting with my desired product. How can I improve the resolution?

Probable Causes & Solutions:

-

Suboptimal Mobile Phase: The polarity of the eluent may not be creating sufficient differential partitioning of the compounds between the stationary and mobile phases.

-

Column Overload: Exceeding the loading capacity of the silica gel leads to band broadening and a loss of resolution.[2]

-

Improperly Packed Column: Voids or channels in the stationary phase result in an uneven solvent front, causing components to elute together.

Recommended Actions:

-

Mobile Phase Optimization: Utilize TLC to screen various solvent systems. For polar phenolic compounds, mixtures of a non-polar solvent like hexane or cyclohexane with a more polar solvent such as ethyl acetate or dichloromethane are often effective.[3] Fine-tuning the solvent ratio is critical. Employing a shallow gradient elution during column chromatography can also significantly improve separation.

-

Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase can be a powerful alternative.[4][5] Reversed-phase chromatography (e.g., using a C18 stationary phase) is another common technique for separating phenolic compounds.[5][6]

-

Reduce Column Loading: For challenging separations, decrease the amount of crude material loaded onto the column. A general guideline is to load 1-2% of the stationary phase mass for difficult separations.

Workflow for Optimizing Chromatographic Separation

Caption: A decision-making workflow for troubleshooting and optimizing chromatographic separations.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely byproducts in the synthesis of 2-(1-Hydroxyethyl)-3,5-dimethylphenol?

The nature of impurities is highly dependent on the synthetic route. If prepared from 3,5-dimethylphenol via acylation followed by reduction, potential impurities include unreacted 3,5-dimethylphenol and the intermediate ketone. Synthesis from isophorone can yield byproducts such as toluene, xylene, mesitylene, and other trimethylphenols.[7]

Q2: How stable is 2-(1-Hydroxyethyl)-3,5-dimethylphenol during purification?

The benzylic alcohol functional group in the target molecule is susceptible to certain degradation pathways.[8] Under acidic conditions or at elevated temperatures, it can undergo dehydration to form the corresponding styrene derivative. Phenols, in general, are also prone to oxidation, which can be accelerated by heat and the presence of air.[9] Therefore, it is advisable to use moderate temperatures and consider an inert atmosphere for prolonged heating steps. The benzylic position is also prone to oxidation, which could lead to the formation of the corresponding ketone.[10]

Q3: Which analytical techniques are best for assessing the final purity?

A multi-faceted approach is recommended for purity confirmation:

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for quantitative purity analysis. A reversed-phase C18 column is a common starting point for the analysis of phenolic compounds.[6][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of the product.

-

Melting Point Analysis: For crystalline solids, a sharp and narrow melting point range is a strong indicator of high purity.

Table 1: Starting HPLC Conditions for Purity Analysis

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Column Temperature | 30 °C |

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step Recrystallization

-

Solvent Selection: In a small vial, test the solubility of a small amount of your crude material in various solvents at room and elevated temperatures to find a suitable system.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

-

Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals appear, cool the flask further in an ice bath to maximize the yield.[2]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Recrystallization Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ocl-journal.org [ocl-journal.org]

- 4. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]

- 8. samiraschem.com [samiraschem.com]

- 9. atamankimya.com [atamankimya.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability & Storage of 2-(1-Hydroxyethyl)-3,5-dimethylphenol

Status: Operational Ticket ID: HEDP-STAB-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering degradation issues with 2-(1-Hydroxyethyl)-3,5-dimethylphenol (HEDP) due to its specific structural vulnerability: the ortho-relationship between the phenolic hydroxyl and the 1-hydroxyethyl group.

Unlike simple phenols, HEDP is not just prone to oxidation ; it is chemically predisposed to dehydration , forming a highly reactive ortho-Quinone Methide (o-QM) intermediate. This guide provides the mechanistic insight and strict protocols required to arrest these pathways.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand that HEDP fights a war on two fronts.

1. The Primary Threat: ortho-Quinone Methide Formation

The 1-hydroxyethyl group at the ortho position is labile. Under acidic conditions, thermal stress, or even prolonged storage in protic solvents, HEDP eliminates a water molecule. This generates an ortho-Quinone Methide (o-QM), a transient but electrophilic species that rapidly reacts with nucleophiles (causing impurities) or itself (causing polymerization/gumming).

2. The Secondary Threat: Oxidative Coupling

The electron-rich 3,5-dimethyl substitution pattern activates the ring, making it susceptible to radical oxidation by atmospheric oxygen, leading to colored quinones and dimers.

Pathway Visualization

The following diagram maps the degradation cascade you are likely observing.

Part 2: Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

-

Temperature: Store at -20°C . Lower temperatures kinetically inhibit the elimination of water required to form the o-QM.

-

Atmosphere: Argon or Nitrogen backfill is mandatory .

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Why? Amber glass blocks UV light (preventing radical initiation). Teflon prevents leaching of plasticizers which can act as nucleophiles.

-

Protocol B: Solution Storage (High Risk)

Avoid storing HEDP in solution if possible. If necessary, follow this compatibility matrix:

| Solvent Class | Suitability | Technical Rationale |

| Alcohols (MeOH, EtOH) | CRITICAL FAIL | Reacts with o-QM to form ethyl/methyl ethers (Solvolysis). |

| Chlorinated (CDCl3, DCM) | CAUTION | Often contain trace HCl, which catalyzes dehydration to o-QM. Pass through basic alumina before use. |

| Ethers (THF, Et2O) | MODERATE | Susceptible to peroxide formation, which triggers oxidative degradation of HEDP. |

| Hydrocarbons (Toluene) | GOOD | Non-nucleophilic and aprotic. Best choice for short-term solution storage. |

| DMSO/DMF | POOR | Hygroscopic. Absorbed water promotes hydrolysis cycles and degradation. |

Part 3: Troubleshooting & FAQs

Q1: My white powder has turned pink/brown. Is it usable?

Diagnosis: This indicates oxidative degradation (formation of quinones). Action: